molecular formula C16N6O2 B14185265 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile CAS No. 875576-26-4

3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile

Cat. No.: B14185265
CAS No.: 875576-26-4
M. Wt: 308.21 g/mol
InChI Key: CXZSTLFUFDXNAQ-UHFFFAOYSA-N
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Description

3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of multiple nitrile groups and oxo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile typically involves multi-step organic reactions. One common method starts with the precursor 1,4,5,8-tetramethoxynaphthalene, which undergoes oxidation and demethylation to form naphthoquinone intermediates. These intermediates are then subjected to further reactions to introduce the nitrile groups and achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of milder reaction conditions, efficient catalysts, and streamlined purification processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated naphthalene compounds.

Scientific Research Applications

3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, cellular signaling, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dioxo-3,7-dihydronaphthalene-1,2,4,5,6,8-hexacarbonitrile is unique due to its multiple nitrile groups, which impart distinct reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

875576-26-4

Molecular Formula

C16N6O2

Molecular Weight

308.21 g/mol

IUPAC Name

3,7-dioxonaphthalene-1,2,4,5,6,8-hexacarbonitrile

InChI

InChI=1S/C16N6O2/c17-1-7-9(3-19)15(23)12(6-22)14-8(2-18)10(4-20)16(24)11(5-21)13(7)14

InChI Key

CXZSTLFUFDXNAQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=O)C(=C2C1=C(C(=O)C(=C2C#N)C#N)C#N)C#N)C#N

Origin of Product

United States

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